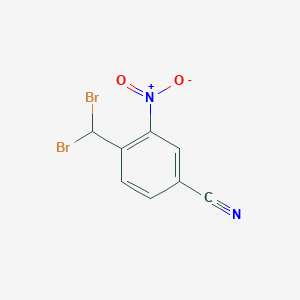![molecular formula C17H26N2O2 B2930844 Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate CAS No. 2503204-23-5](/img/structure/B2930844.png)
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate” is a chemical compound with the IUPAC name tert-butyl (3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl)carbamate . It has a molecular weight of 290.41 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-4-6-13-8-9-15-14(12-13)7-5-10-18-15/h8-9,12,18H,4-7,10-11H2,1-3H3,(H,19,20) . This code provides a specific description of the compound’s molecular structure. For a visual representation of the molecule, one can use software tools that can generate a 3D model from the InChI code.Physical And Chemical Properties Analysis
“Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate” is an oil-like substance . It has a molecular weight of 290.41 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Organic Synthesis: Protecting Group
In organic synthesis, this compound is utilized as a protecting group for amines. The tert-butyl carbamate (Boc) group is known for its stability under various reaction conditions and can be selectively removed in the presence of other sensitive functional groups .
Medicinal Chemistry: Drug Intermediate
The tetrahydroquinoline moiety is a common structural feature in many pharmacologically active compounds. This compound can serve as an intermediate in the synthesis of potential therapeutic agents targeting various diseases .
Material Science: Polymer Modification
The carbamate group can act as a crosslinker in polymer materials, enhancing mechanical properties and thermal stability. This application is crucial in developing advanced materials for industrial use .
Chemical Synthesis: Chiral Pool Synthesis
As a chiral compound, it can be used in chiral pool synthesis to introduce asymmetry into synthetic molecules. This is particularly valuable for creating enantiomerically pure substances in pharmaceuticals .
Analytical Chemistry: Chromatography
Derivatives of this compound can be used in chromatography as standards or to modify stationary phases to improve the separation of complex mixtures .
Neuroscience Research: Neurotransmitter Analog
The structure of this compound resembles certain neurotransmitters, which could make it a candidate for studying neurotransmitter pathways and receptor binding in neuroscience research .
Biochemistry: Enzyme Inhibition Studies
Due to its structural complexity, this compound may act as an inhibitor for certain enzymes, providing a tool for studying enzyme mechanisms and kinetics .
Agricultural Chemistry: Pesticide Development
The tetrahydroquinoline ring system is present in some pesticides. This compound could be a precursor in developing new pesticides with improved safety and efficacy profiles .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-4-6-13-8-9-15-14(12-13)7-5-10-18-15/h8-9,12,18H,4-7,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCABXTXQASPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


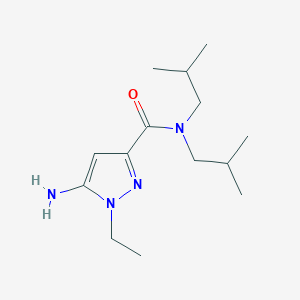
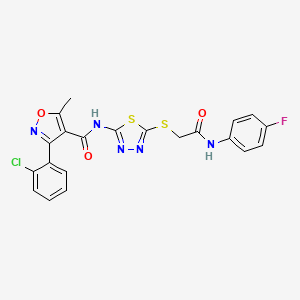
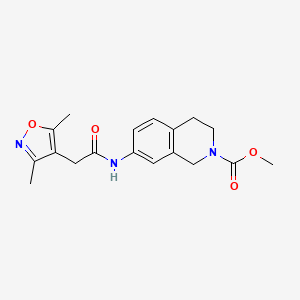
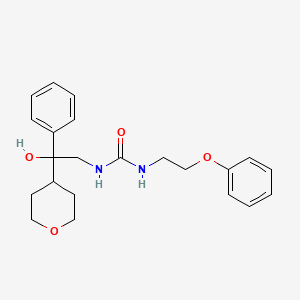

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)
![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)
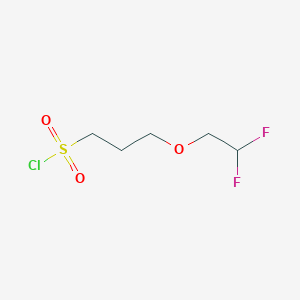
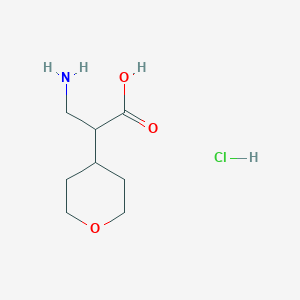
![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)

![(Z)-1-(4-methylbenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930782.png)
